Telomerase-IN-5

Beschreibung

Eigenschaften

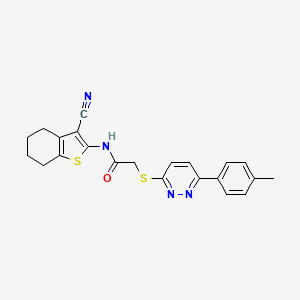

Molekularformel |

C22H20N4OS2 |

|---|---|

Molekulargewicht |

420.6 g/mol |

IUPAC-Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |

InChI |

InChI=1S/C22H20N4OS2/c1-14-6-8-15(9-7-14)18-10-11-21(26-25-18)28-13-20(27)24-22-17(12-23)16-4-2-3-5-19(16)29-22/h6-11H,2-5,13H2,1H3,(H,24,27) |

InChI-Schlüssel |

MTJPHJVBSCKILK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Telomerase-IN-5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telomerase-IN-5 is a novel, potent small molecule inhibitor of telomerase, an enzyme crucial for the immortalization of cancer cells. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. The design of this compound was informed by the pharmacophoric features of the known telomerase inhibitor BIBR1532. This guide details the chemical synthesis, quantitative biological data, experimental methodologies, and the signaling pathways implicated in its mechanism of action. All data presented is derived from publicly available research, primarily the work of Al-Karmalawy and colleagues.

Discovery and Design

The discovery of this compound is a result of a rational, ligand-based drug design strategy. The development of this inhibitor was based on the structural features of BIBR1532, a well-characterized non-competitive inhibitor of the telomerase reverse transcriptase (TERT) subunit.[1][2] The "dog-bone-shaped" pharmacophore of BIBR1532, which consists of two lipophilic heads connected by a linker, was a key consideration in the design of novel analogues with potentially improved pharmacokinetic profiles.[3] this compound, also referred to as compound 9e in the primary literature, emerged from this research as a promising candidate with significant telomerase inhibitory and anti-proliferative activities.[4]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the construction of the core heterocyclic scaffold, 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. While the specific reaction conditions for the final synthesis of this compound are detailed in the primary research article by Al-Karmalawy et al., a general synthetic approach for analogous compounds has been described.[5] The synthesis culminates in the coupling of the scaffold with a substituted pyridazine moiety. The final structure of this compound is 2-((6-(4-methoxyphenyl)-3-oxo-3,4-dihydropyridazin-2-yl)methyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Telomerase Inhibitory Activity of this compound

| Compound | Telomerase Inhibition IC50 |

| This compound | Data not publicly available in searched results |

| BIBR1532 (Reference) | ~100 nM (cell-free assay) |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MCF-7 | Breast Cancer | 34.53 |

| A549 | Lung Cancer | 63.85 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to determine telomerase activity.

-

Cell Lysate Preparation:

-

Culture cells to 70-80% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the cell extract.

-

-

Telomerase Extension Reaction:

-

Prepare a reaction mix containing the cell extract, a TS primer (a substrate for telomerase), dNTPs, and a reaction buffer.

-

Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

Heat-inactivate the telomerase at 95°C for 5 minutes.

-

-

PCR Amplification:

-

Add a reverse primer (ACX) and Taq polymerase to the reaction mix.

-

Perform PCR for 30-35 cycles to amplify the telomerase extension products.

-

-

Detection:

-

Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).

-

Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic 6-base pair ladder indicative of telomerase activity.

-

Quantify the band intensities to determine the level of telomerase inhibition by this compound.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for a specified duration (e.g., 72 hours).

-

Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The inhibition of telomerase by this compound is expected to trigger a cascade of cellular events, primarily centered around the DNA damage response and apoptosis.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]

- 3. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Telomerase Inhibitor BIBR1532: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomerase, a reverse transcriptase that maintains telomere length, is a critical factor in cellular immortalization and is reactivated in the vast majority of human cancers. This makes it a prime target for anticancer therapies. This technical guide provides an in-depth overview of BIBR1532, a potent and selective, non-nucleosidic small molecule inhibitor of telomerase. We will delve into its mechanism of action, inhibitory activity across various cancer cell lines, detailed experimental protocols for its evaluation, and its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on telomerase inhibition.

Introduction

Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that protect them from degradation and fusion. Due to the end-replication problem, telomeres shorten with each cell division, leading to cellular senescence or apoptosis. Cancer cells overcome this limitation by reactivating telomerase, a ribonucleoprotein complex comprising a catalytic subunit, the human telomerase reverse transcriptase (hTERT), and an RNA template component (hTR). BIBR1532 is a synthetic small molecule that has been identified as a highly specific inhibitor of telomerase activity.[1] Unlike nucleoside analogs, BIBR1532 acts via a non-competitive mechanism, making it a valuable tool for studying telomerase function and a promising candidate for therapeutic development.[2][3]

Mechanism of Action

BIBR1532 functions as a mixed-type non-competitive inhibitor of telomerase.[2] It does not compete with the DNA primer or deoxynucleoside triphosphates (dNTPs) for binding to the active site of hTERT. Instead, it binds to a distinct allosteric site.[4]

Crystallographic studies have revealed that BIBR1532 binds to a conserved hydrophobic pocket on the outer surface of the thumb domain of the TERT subunit. This binding interferes with the processivity of the enzyme, meaning it disrupts the ability of telomerase to add multiple telomeric repeats in a single binding event. This ultimately leads to progressive telomere shortening in cancer cells upon long-term exposure.

Quantitative Inhibitory Activity

BIBR1532 has demonstrated potent inhibitory activity against telomerase and antiproliferative effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 (Telomerase Inhibition) | IC50 (Cytotoxicity/Proliferation) | Reference(s) |

| NCI-H460 | Non-Small Cell Lung Cancer | 93 nM | ~25.76 µM (72h) | |

| HT1080 | Fibrosarcoma | - | - | |

| MDA-MB-231 | Breast Carcinoma | - | - | |

| DU145 | Prostate Carcinoma | - | - | |

| JVM13 | Chronic Lymphocytic Leukemia | - | 52 µM | |

| Primary AML cells | Acute Myeloid Leukemia | - | 38.75 µM (48h) | |

| Primary CLL cells | Chronic Lymphocytic Leukemia | - | 53 ± 3.8 µM | |

| LN18 | Glioblastoma | Partial at 25 µM, 74.4% at 200µM (48h) | 25 µM (48h) | |

| K562 | Chronic Myelogenous Leukemia | - | 25 µM and 50 µM (48h) | |

| MEG-01 | Megakaryocytic Leukemia | - | 25 µM and 50 µM (48h) | |

| MCF-7 | Breast Cancer | - | 34.59 µM (48h) | |

| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | - | 29.91 µM (48h) | |

| KYSE150 | Esophageal Squamous Cell Carcinoma | - | 48.53 µM (48h), 37.22 µM (72h) | |

| KYSE410 | Esophageal Squamous Cell Carcinoma | - | 39.59 µM (48h), 22.71 µM (72h) | |

| Calu-3 | Non-Small Cell Lung Cancer | - | 25.76 mM (72h) | |

| A549 | Non-Small Cell Lung Cancer | - | 74.82 mM (72h) |

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.

Methodology:

-

Cell Lysate Preparation:

-

Harvest approximately 1 x 10^5 to 1 x 10^6 cells.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in 20-200 µL of ice-cold CHAPS or NP-40 lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

-

Telomerase Extension Reaction:

-

In a PCR tube, add 0.1-1 µg of protein extract to a TRAP reaction mixture containing a TS primer (a synthetic oligonucleotide substrate for telomerase), dNTPs, and TRAP buffer.

-

To test the inhibitory effect of BIBR1532, add the desired concentrations of the compound to the reaction mixture.

-

Incubate at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the 3' end of the TS primer.

-

-

PCR Amplification:

-

Add a master mix containing Taq DNA polymerase, a reverse primer (e.g., ACX primer), and a fluorescently labeled forward primer (for non-radioactive detection) to the reaction tube.

-

Perform PCR amplification for 24-33 cycles with the following general parameters:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 52-60°C for 30 seconds

-

Extension: 72°C for 45-90 seconds

-

-

Include a final extension step at 72°C for 1-10 minutes.

-

-

Detection and Quantification:

-

Resolve the PCR products on a 10-12.5% non-denaturing polyacrylamide gel.

-

Visualize the characteristic 6-base pair ladder of telomerase products using a fluorescence imager or by silver staining.

-

Quantify the intensity of the bands to determine the relative telomerase activity. An internal standard can be included for more accurate quantification.

-

References

- 1. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Mechanism of Human Telomerase Inhibition by BIBR1532, a Synthetic, Non-nucleosidic Drug Candidate* | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

Telomerase-IN-5: A Technical Overview of its Antiproliferative Properties

Disclaimer: This document synthesizes publicly available information on the antiproliferative properties of Telomerase-IN-5. The primary research article detailing the comprehensive experimental protocols and in-depth mechanistic studies is not openly accessible. Therefore, the experimental methodologies provided herein are illustrative examples of standard techniques used in the field and may not reflect the exact procedures used in the original research.

Introduction

This compound is a potent, small-molecule inhibitor of telomerase, an enzyme crucial for maintaining telomere length and enabling the replicative immortality of cancer cells.[1] Telomerase is a reverse transcriptase that adds repetitive DNA sequences to the ends of chromosomes, compensating for the telomere shortening that occurs with each cell division.[2] In over 85% of human cancers, telomerase is reactivated, making it a compelling target for anticancer therapies.[3][4] this compound, developed through ligand-based design inspired by the known telomerase inhibitor BIBR1532, demonstrates significant antiproliferative and pro-apoptotic activities in cancer cell lines.[5] This technical guide provides a summary of the available data on this compound, alongside representative experimental protocols and conceptual pathway diagrams relevant to its mechanism of action.

Data Presentation

The antiproliferative activity of this compound has been quantified against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained after 72 hours of treatment.

| Compound | Cell Line | IC50 (µg/mL) | Incubation Time (h) |

| This compound | MCF-7 | 34.53 | 72 |

| This compound | A549 | 63.85 | 72 |

Data sourced from MedChemExpress.

Illustrative Experimental Protocols

The following protocols describe standard methods for evaluating the antiproliferative and pro-apoptotic effects of a compound like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

a. Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

b. Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

c. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

b. Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

c. Procedure:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mandatory Visualization

The following diagrams illustrate the conceptual mechanism of action for a telomerase inhibitor and a typical experimental workflow.

Caption: Conceptual pathway of this compound action.

Caption: Experimental workflow for an MTT-based cell viability assay.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Telomerase inhibitors - TMPyP4, BIBR 1532 and imetelstat - alter the adhesion potential of breast cancer MCF7 and MDA-MB-231 cells that leads to impaired ability to form spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancements in the structural biology of human telomerase and their implications for improved design of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Telomerase-IN-5: A Technical Overview of its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomerase-IN-5 has emerged as a promising small molecule inhibitor of telomerase, the enzyme crucial for immortalizing cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its ability to induce apoptosis in cancer cells. This document collates available quantitative data, outlines key experimental methodologies for its evaluation, and visualizes the proposed signaling pathways involved in its mechanism of action. While publicly available information is limited, this guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound.

Introduction to Telomerase as a Cancer Target

Telomeres, repetitive nucleotide sequences at the ends of chromosomes, shorten with each cell division, acting as a mitotic clock. In most somatic cells, critically short telomeres trigger cellular senescence or apoptosis, a natural barrier against uncontrolled proliferation. Cancer cells, however, frequently achieve immortality by reactivating the enzyme telomerase, a reverse transcriptase that adds telomeric repeats to chromosome ends, thus maintaining their length and enabling limitless replication. This makes telomerase a highly attractive and specific target for anticancer therapies. Inhibition of telomerase is expected to lead to telomere shortening, chromosomal instability, and ultimately, the selective death of cancer cells.

This compound: A Novel Telomerase Inhibitor

This compound (CAS No. 2892295-16-6) is a potent, small molecule inhibitor of telomerase. It has demonstrated significant antiproliferative activity and the ability to induce apoptosis in cancer cell lines.

Chemical Properties:

| Property | Value |

| CAS Number | 2892295-16-6 |

| Molecular Formula | C₂₂H₂₀N₄OS₂ |

| Molecular Weight | 420.55 g/mol |

A detailed chemical structure for this compound is not publicly available in the reviewed literature. The primary research article by Al-Karmalawy AA, et al. in the Journal of Medicinal Chemistry (2022) would contain this information.

Quantitative Analysis of Anti-proliferative Activity

The anti-proliferative effects of this compound have been quantified in various cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MCF-7 | Breast Cancer | 34.53 |

| A549 | Lung Cancer | 63.85 |

It is important to note that these IC50 values reflect the effect on cell viability and not necessarily the direct inhibition of the telomerase enzyme. Further data from telomerase activity assays, such as the Telomeric Repeat Amplification Protocol (TRAP) assay, are needed for a complete understanding of its potency as a direct telomerase inhibitor.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death. The inhibition of telomerase leads to telomere dysfunction, which is recognized by the cell as DNA damage, thereby triggering apoptotic signaling cascades.

Proposed Signaling Pathway

While the precise signaling pathway for this compound has not been fully elucidated in publicly available literature, a general pathway for telomerase inhibitor-induced apoptosis can be proposed. This typically involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Key Apoptotic Markers

The induction of apoptosis by this compound can be confirmed by monitoring the expression levels of key protein markers using techniques such as Western blotting. Expected changes would include:

-

Upregulation of pro-apoptotic proteins: Bax, Bak, Bad

-

Downregulation of anti-apoptotic proteins: Bcl-2, Bcl-xL

-

Cleavage and activation of caspases: Caspase-9 (initiator), Caspase-3 (executioner)

-

Cleavage of PARP (Poly (ADP-ribose) polymerase): A substrate of activated Caspase-3.

Specific Western blot data for this compound is not available in the public domain and would be contained within the primary research article.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the apoptotic effects of telomerase inhibitors like this compound. For precise details, including concentrations and incubation times specific to this compound, the primary research literature should be consulted.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at a concentration around its IC50 value.

-

**Cell

The Rational Design of Telomerase-IN-5: A Technical Guide to a BIBR1532-Inspired Telomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomerase, a reverse transcriptase that maintains telomere length, is a compelling target in oncology due to its reactivation in the vast majority of human cancers. BIBR1532 is a potent and selective non-nucleoside inhibitor of the telomerase catalytic subunit, hTERT. However, its clinical progression has been hampered by suboptimal pharmacokinetic properties. This has spurred the development of novel analogs, such as Telomerase-IN-5, designed by leveraging the pharmacophoric features of BIBR1532. This technical guide provides an in-depth analysis of the design, mechanism of action, and preclinical evaluation of this compound, offering a comprehensive resource for researchers in the field of telomerase-targeted cancer therapy.

Introduction: The Rationale for Targeting Telomerase

In most somatic cells, telomeres—the protective caps at the ends of chromosomes—shorten with each cell division, eventually leading to replicative senescence and apoptosis. Cancer cells, however, achieve replicative immortality by reactivating telomerase, which adds telomeric repeats to the chromosome ends, thus circumventing this natural limitation.[1] This differential expression between cancer and normal cells makes telomerase an attractive and specific target for anticancer drug development.[2]

BIBR1532 emerged as a promising small molecule inhibitor that binds to a hydrophobic pocket on the thumb domain of hTERT, the catalytic subunit of telomerase, leading to non-competitive inhibition of its activity.[2][3] Despite its potency, challenges related to its bioavailability have limited its clinical utility. This has led to a focus on designing new chemical entities that retain the pharmacophoric essence of BIBR1532 while possessing improved drug-like properties. This compound is a result of such a rational design strategy.

The BIBR1532 Pharmacophore and the Design of this compound

The design of this compound is rooted in the key structural features of BIBR1532 that are essential for its inhibitory activity. The BIBR1532 pharmacophore consists of a central scaffold with two hydrophobic regions and a hydrogen bond acceptor. These features allow it to fit snugly into a specific allosteric pocket on hTERT.[4]

The development of this compound involved modifying the BIBR1532 scaffold to enhance its pharmacological profile while preserving the crucial interactions with the target protein. Structure-activity relationship (SAR) studies of various BIBR1532 analogs have demonstrated that modifications to the peripheral hydrophobic moieties can significantly impact both potency and pharmacokinetic parameters.

Quantitative Analysis of Inhibitor Potency

The efficacy of telomerase inhibitors is quantified through various assays, primarily focusing on their ability to inhibit the enzymatic activity of telomerase and to suppress the proliferation of cancer cells.

| Compound | Assay Type | Target | IC50 Value | Reference |

| BIBR1532 | Telomerase Inhibition (TRAP Assay) | hTERT | 0.2 µM | |

| Cell Proliferation (MTT Assay) | SGC-7901 cells | Not Reported | ||

| Cell Proliferation (MTT Assay) | MGC-803 cells | Not Reported | ||

| This compound | Telomerase Inhibition (TRAP Assay) | hTERT | Not Publicly Available | - |

| Cell Proliferation (MTT Assay) | MCF-7 cells | 34.53 µg/mL | Not explicitly cited | |

| Cell Proliferation (MTT Assay) | A549 cells | 63.85 µg/mL | Not explicitly cited | |

| BIBR1532 Analog (Cpd 56) | Telomerase Inhibition (TRAP Assay) | hTERT | 0.62 µM | |

| BIBR1532 Analog (Cpd 57) | Telomerase Inhibition (TRAP Assay) | hTERT | 8.87 µM |

Note: The IC50 values for this compound are reported for anti-proliferative activity in cancer cell lines and not for direct enzymatic inhibition of telomerase. This distinction is crucial, as cellular activity can be influenced by various factors, including cell permeability and off-target effects. The IC50 values for BIBR1532 analogs highlight the sensitivity of the target to structural modifications.

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Principle: The assay is a two-step process. First, telomerase in a cell extract adds telomeric repeats (TTAGGG) onto the 3' end of a synthetic substrate oligonucleotide (TS primer). In the second step, the extended products are amplified by PCR using the TS primer and a reverse primer. The PCR products are then visualized by gel electrophoresis, appearing as a characteristic ladder of 6-base pair increments.

Detailed Methodology:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer) at a concentration of 10^6 cells/100 µL.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the telomerase extract.

-

-

Telomerase Extension Reaction:

-

Prepare a reaction mixture containing the cell extract, TRAP buffer, dNTPs, and the TS primer.

-

To test inhibitors, add varying concentrations of the compound (e.g., BIBR1532, this compound) to the reaction mixture.

-

Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension.

-

-

PCR Amplification:

-

Add the reverse primer, Taq polymerase, and an internal control to the reaction mixture.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation at 95°C for 2 minutes.

-

30-35 cycles of:

-

Denaturation at 95°C for 30 seconds.

-

Annealing at 50-60°C for 30 seconds.

-

Extension at 72°C for 45 seconds.

-

-

Final extension at 72°C for 5 minutes.

-

-

-

Detection of PCR Products:

-

Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with a fluorescent DNA stain (e.g., SYBR Green).

-

Visualize the DNA ladder using a gel imaging system. The intensity of the ladder is proportional to the telomerase activity.

-

Cell Viability (MTT) Assay for MCF-7 and A549 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding:

-

Seed MCF-7 or A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

-

Incubate for the desired period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Visualizing the Mechanism and Workflow

Telomerase Inhibition and Downstream Signaling

The inhibition of telomerase by compounds like BIBR1532 and this compound triggers a cascade of events within the cancer cell, ultimately leading to cell cycle arrest and apoptosis.

Caption: Telomerase Inhibition Pathway.

Experimental Workflow for Inhibitor Evaluation

The preclinical evaluation of a telomerase inhibitor follows a structured workflow, from initial enzymatic assays to cellular and in vivo studies.

References

- 1. Telomerase - Wikipedia [en.wikipedia.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. embopress.org [embopress.org]

- 4. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer [mdpi.com]

In-depth Technical Guide: In Vitro Evaluation of Telomerase-IN-5 in Cancer Research

Introduction

Extensive searches for a specific compound designated "Telomerase-IN-5" have not yielded any publicly available data within scientific literature, patent databases, or commercial product listings. It is possible that "this compound" is an internal project name, a novel compound not yet disclosed in public forums, or a misnomer for a different telomerase inhibitor.

Therefore, this guide will provide a comprehensive framework for the in vitro evaluation of a hypothetical or proprietary telomerase inhibitor, referred to herein as "this compound," based on established methodologies and data presentation standards in the field of cancer research. This document is intended to serve as a detailed technical blueprint for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel telomerase-targeting agents.

Core Principles of Telomerase Inhibition in Oncology

Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, a process essential for cellular immortality, a hallmark of approximately 85-90% of cancers.[1][2] In most normal somatic cells, telomerase expression is repressed.[1][3] This differential expression makes telomerase an attractive target for cancer therapy.[1] Inhibition of telomerase in cancer cells leads to progressive telomere shortening, which can trigger cellular senescence or apoptosis, thereby selectively eliminating tumor cells.

Quantitative In Vitro Evaluation of this compound

The initial assessment of a novel telomerase inhibitor involves a series of quantitative assays to determine its potency and efficacy in various cancer cell lines.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Cell Line | Parameter | Value |

| Telomerase Inhibition | HCT116 (Colon) | IC50 | Data not available |

| HeLa (Cervical) | IC50 | Data not available | |

| A549 (Lung) | IC50 | Data not available | |

| Cellular Proliferation | HCT116 (Colon) | GI50 (72h) | Data not available |

| HeLa (Cervical) | GI50 (72h) | Data not available | |

| A549 (Lung) | GI50 (72h) | Data not available | |

| MCF-7 (Breast) | GI50 (72h) | Data not available | |

| PC-3 (Prostate) | GI50 (72h) | Data not available |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Assay Type | Cell Line | Treatment Conc. | Parameter | Result |

| Apoptosis | HCT116 | e.g., 2x GI50 | % Annexin V Positive | Data not available |

| e.g., 2x GI50 | Caspase-3/7 Activity | Data not available | ||

| Cell Cycle Arrest | HCT116 | e.g., GI50 | % Cells in G0/G1 | Data not available |

| e.g., GI50 | % Cells in S | Data not available | ||

| e.g., GI50 | % Cells in G2/M | Data not available |

Detailed Experimental Protocols

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.

Methodology:

-

Cell Lysis: Cancer cells are harvested and lysed using a buffer (e.g., CHAPS-based lysis buffer) to release cellular proteins, including telomerase.

-

Telomerase Extension: The cell lysate is incubated with a synthetic DNA substrate (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.

-

PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (e.g., ACX primer). An internal control is included to check for PCR inhibition.

-

Detection: The PCR products are separated by gel electrophoresis. A characteristic ladder of 6 base-pair increments indicates telomerase activity. Quantification can be performed using densitometry or a fluorescent-based method.

Workflow for TRAP Assay:

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

MTT: MTT reagent is added, which is converted to formazan by metabolically active cells. The formazan crystals are then solubilized.

-

CellTiter-Glo®: CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.

-

Data Analysis: The GI50 value is calculated by plotting the percentage of growth inhibition against the log of the compound concentration.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with this compound at a concentration expected to induce apoptosis (e.g., 2x GI50).

-

Cell Staining: Harvested cells are washed and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Treatment: Cells are treated with this compound for a duration sufficient to induce cell cycle changes (e.g., 24-48 hours).

-

Cell Fixation: Harvested cells are fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which binds stoichiometrically to DNA.

-

Flow Cytometry: The DNA content of the cells is measured by flow cytometry.

-

Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is quantified based on the fluorescence intensity.

Signaling Pathways and Mechanism of Action

Telomerase inhibition is expected to trigger a DNA damage response (DDR) pathway due to telomere shortening, which can lead to cell cycle arrest and apoptosis.

Proposed Signaling Pathway for this compound:

Caption: Proposed signaling cascade following inhibition of telomerase by this compound.

This technical guide provides a robust framework for the comprehensive in vitro evaluation of a novel telomerase inhibitor. The successful execution of these experiments will elucidate the potency, efficacy, and mechanism of action of "this compound," providing critical data for its continued development as a potential anti-cancer therapeutic.

References

Technical Whitepaper: A Comprehensive Analysis of a Telomerase Inhibitor and its Impact on Telomere Dynamics

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Telomerase-IN-5." To fulfill the request for an in-depth technical guide on a telomerase-targeting agent, this document provides a comprehensive overview of a well-characterized, first-in-class telomerase inhibitor, Imetelstat (GRN163L) . The data, protocols, and pathways described herein are based on published research on Imetelstat and serve as a representative example of a telomerase inhibitor's core principles and effects.

Introduction

Telomeres are specialized nucleoprotein structures at the ends of eukaryotic chromosomes, essential for maintaining genomic stability.[1] They consist of repetitive DNA sequences (TTAGGG in humans) that shorten with each cell division due to the "end replication problem".[1][2] In most somatic cells, this progressive shortening leads to cellular senescence or apoptosis.[3] However, approximately 90% of cancer cells achieve immortality by reactivating the enzyme telomerase, a ribonucleoprotein complex that adds telomeric repeats to chromosome ends, thus counteracting their shortening.[4] This makes telomerase a compelling therapeutic target in oncology.

Imetelstat is a first-in-class telomerase inhibitor that has undergone extensive preclinical and clinical evaluation. It is a 13-mer oligonucleotide with a lipid-conjugated backbone that provides high resistance to nuclease digestion and excellent cellular penetration. This document provides a detailed technical overview of Imetelstat's mechanism of action, its quantitative effects on telomere length, associated signaling pathways, and standard experimental protocols for its characterization.

Core Mechanism of Action

Imetelstat functions as a direct, competitive inhibitor of the telomerase enzyme complex. The core of the telomerase enzyme consists of a catalytic protein subunit (hTERT) and an RNA component (hTR or hTERC) that serves as a template for synthesizing telomeric DNA repeats. Imetelstat is a synthetic oligonucleotide designed to be complementary to the template region of hTR.

By binding with high affinity to this RNA template, Imetelstat sterically blocks the access of the telomere substrate to the enzyme's active site. This direct competitive inhibition prevents the addition of new TTAGGG repeats to the 3' ends of chromosomes. Consequently, in actively dividing cells, telomeres progressively shorten with each replication cycle, ultimately leading to cell cycle arrest, senescence, or apoptosis. The selectivity of Imetelstat for malignant cells is attributed to their significantly higher telomerase activity compared to normal somatic cells.

Quantitative Effects on Telomere Length

The primary pharmacodynamic effect of Imetelstat is the progressive reduction of telomere length in target cells. This effect is dependent on the duration of treatment and the initial telomere length of the cells. Continuous exposure is necessary, as cessation of treatment can allow telomerase to re-engage and lengthen the shortened telomeres.

| Cell/Tissue Type | Treatment Details | Initial Telomere Length (kb) | Final Telomere Length (kb) | Duration of Treatment | Reference |

| Glioblastoma Tumor-Initiating Cells | Long-term in vitro treatment | ~3.5 | <2.0 | 28 weeks | |

| Non-Small Cell Lung Cancer (H157-luc) | 1 µM Imetelstat in vitro | ~15.0 | 2.6 | 40 weeks | |

| Non-Small Cell Lung Cancer (H2087) | 1 µM Imetelstat in vitro | ~3.0 | Progressively shortened | 20 weeks | |

| Myelofibrosis Patient (Granulocytes) | 9.4 mg/kg intravenous treatment (in vivo) | 8.09 | 5.49 | 21 months | |

| Non-Small Cell Lung Cancer (Calu-3) | 30 mg/kg in vivo (xenograft model) | 1.5 | Significantly reduced | Not Specified | |

| Non-Small Cell Lung Cancer (HCC827) | in vivo (xenograft model) | 3.0 | Significantly reduced | Not Specified |

Associated Signaling Pathways

While the primary mechanism of Imetelstat is the direct inhibition of telomerase, its downstream consequences involve the activation and modulation of several cellular signaling pathways.

DNA Damage Response Pathway

Critically short telomeres, resulting from Imetelstat treatment, are recognized by the cell as DNA double-strand breaks. This triggers the activation of the DNA damage response (DDR) pathway. Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the uncapped telomeres, initiating a signaling cascade that leads to cell cycle arrest (via p53/p21) or apoptosis. The combination of Imetelstat with radiation and temozolomide has been shown to have a dramatic effect on cell survival by activating the DDR pathway.

JAK-STAT Signaling Pathway

In certain hematological malignancies, such as myeloproliferative neoplasms (MPNs), Imetelstat has been observed to have effects beyond telomere shortening. Studies have shown that Imetelstat can downregulate the JAK-STAT signaling pathway, particularly in cells with CALR mutations. This is associated with a reduction in the phosphorylation of STAT3 and overall STAT3 protein levels, suggesting a potential secondary mechanism of action in these specific cancer types.

Experimental Protocols

Characterizing the activity and effects of telomerase inhibitors like Imetelstat involves two key assays: the Telomeric Repeat Amplification Protocol (TRAP) for measuring telomerase activity and Quantitative PCR (qPCR) for assessing telomere length.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to determine telomerase activity. It involves three main steps: telomerase-mediated extension of a substrate, PCR amplification of the extended products, and detection.

Methodology:

-

Cell Lysis:

-

Collect approximately 100,000 cells and centrifuge.

-

Resuspend the cell pellet in an ice-cold NP-40 lysis buffer (e.g., at a concentration of 2,500 cells/µL).

-

Incubate on ice for 30 minutes to lyse the cells and release cellular contents, including telomerase.

-

-

Telomerase Extension:

-

Prepare a master mix containing TRAP buffer, dNTPs, a non-telomeric substrate primer (TS), and Taq DNA polymerase. A fluorescently labeled TS primer (e.g., Cy5-TS) can be used for non-radioactive detection.

-

Add 1 µL of the cell lysate to the master mix.

-

Incubate the reaction at 25-30°C for 30-40 minutes. During this step, active telomerase in the lysate adds TTAGGG repeats onto the 3' end of the TS primer.

-

-

PCR Amplification & Detection:

-

Inactivate telomerase by heating the reaction to 95°C for 5 minutes.

-

Amplify the extension products via PCR using the TS primer and a reverse primer (e.g., ACX primer). Typical cycling conditions are 24-29 cycles of 95°C for 30s, 52°C for 30s, and 72°C for 30-45s.

-

An internal PCR control (Internal Telomerase Assay Standard, ITAS) is often included to check for PCR inhibition.

-

Analyze the amplified products on a polyacrylamide gel. A characteristic 6-base pair ladder indicates positive telomerase activity.

-

Quantitative PCR (qPCR) for Telomere Length Measurement

This method measures the relative average telomere length in a DNA sample by comparing the amplification of telomeric repeats (T) to that of a single-copy gene (S).

Methodology:

-

DNA Extraction:

-

Isolate high-quality genomic DNA from cells or tissues.

-

Measure DNA concentration and purity (A260/280 ratio between 1.7 and 2.1).

-

Dilute DNA to a standard working concentration (e.g., 6 ng/µL).

-

-

qPCR Reaction Setup:

-

Two separate qPCR reactions are set up for each sample: one to amplify telomere repeats (T reaction) and one for a single-copy reference gene (S reaction, e.g., 36B4/RPLP0).

-

The T reaction mix includes primers specific for the TTAGGG repeat sequence (e.g., Tel-FP & Tel-RP).

-

The S reaction mix includes primers for the single-copy gene (e.g., 36B4u & 36B4d).

-

Both reaction mixes contain SYBR Green I dye for fluorescence detection, buffer, dNTPs, and DNA polymerase.

-

-

Thermocycling:

-

Perform the qPCR on a real-time PCR machine.

-

Telomere (T) Cycling: An initial denaturation at 95°C for 10 min, followed by ~40 cycles (e.g., 95°C for 15s, 62°C for 10s, 74°C for 15s).

-

Single-Copy Gene (S) Cycling: An initial denaturation at 95°C for 15 min, followed by ~40 cycles (e.g., 95°C for 15s, 56°C for 20s, 72°C for 30s).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the T and S reactions for each sample.

-

Calculate the relative telomere length as the ratio of the telomere repeat copy number to the single-copy gene copy number (T/S ratio), often normalized to a reference DNA sample.

-

Conclusion

Imetelstat represents a targeted therapeutic strategy that exploits the reliance of cancer cells on telomerase for their sustained proliferation. Its mechanism as a competitive inhibitor of the hTR template leads to predictable and quantifiable telomere shortening, ultimately inducing cell death or senescence in malignant cells. The downstream activation of the DNA damage response pathway is a key consequence of its on-target activity. The experimental protocols outlined in this guide, namely the TRAP assay and qPCR for telomere length, are fundamental tools for researchers and drug developers in the characterization of telomerase inhibitors and the elucidation of their effects on cellular aging and cancer biology.

References

- 1. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Telomerase Antagonist Imetelstat Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imetelstat, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Imetelstat? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for a Novel Telomerase Inhibitor

Note: No public scientific literature or experimental protocols are available for a compound specifically named "Telomerase-IN-5." The following application notes and protocols are provided as a representative guide for the characterization of a novel, hypothetical telomerase inhibitor in a cell culture setting. The methodologies are based on established assays for evaluating telomerase activity and its inhibition.

Introduction

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining telomere length.[1] In most normal somatic cells, telomerase activity is absent or very low, leading to telomere shortening with each cell division and eventual replicative senescence.[1] However, in approximately 85-95% of cancer cells, telomerase is reactivated, enabling them to overcome cellular senescence and achieve immortal proliferation.[2][3] This makes telomerase a prime target for anticancer drug development. The following protocols provide a framework for characterizing the in vitro effects of a novel telomerase inhibitor.

Data Presentation: Summary of Expected Quantitative Data

The following tables represent hypothetical data that could be generated from the described experimental protocols to characterize a novel telomerase inhibitor.

Table 1: Cytotoxicity of Telomerase Inhibitor in Cancer Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| HeLa (Cervical Cancer) | 72 | 5.2 |

| A549 (Lung Cancer) | 72 | 8.9 |

| MCF-7 (Breast Cancer) | 72 | 12.5 |

| BJ Fibroblasts (Normal) | 72 | > 100 |

Table 2: Effect of Telomerase Inhibitor on Telomerase Activity (TRAP Assay)

| Cell Line | Inhibitor Conc. (µM) | Relative Telomerase Activity (%) |

| HeLa | 0 (Control) | 100 |

| 1 | 65 | |

| 5 | 28 | |

| 10 | 11 |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent effect of a telomerase inhibitor on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., HeLa) and a normal cell line (e.g., BJ fibroblasts)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Telomerase inhibitor compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the telomerase inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.[4]

Materials:

-

Cell lysis buffer

-

Telomerase inhibitor-treated and untreated cell pellets

-

TRAP reaction buffer

-

TS primer (telomerase substrate)

-

Reverse primer

-

Taq DNA polymerase

-

dNTPs

-

PCR tubes and thermal cycler

-

Polyacrylamide gel or qPCR system for detection

Procedure:

-

Cell Lysate Preparation: Harvest 10^5 to 10^6 cells and wash with PBS. Resuspend the cell pellet in 200 µL of ice-cold lysis buffer. Incubate on ice for 30 minutes. Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant (cell extract).

-

Protein Quantification: Determine the protein concentration of the cell extract using a standard protein assay (e.g., BCA assay).

-

Telomerase Extension Reaction: In a PCR tube, mix 2 µg of cell extract with TRAP reaction buffer, dNTPs, and the TS primer. Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

PCR Amplification: Add the reverse primer and Taq polymerase to the reaction mixture. Perform PCR amplification for 30-35 cycles (e.g., 95°C for 30s, 60°C for 30s, 72°C for 30s).

-

Detection: Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel. A characteristic 6-base pair ladder indicates telomerase activity. Alternatively, use a real-time PCR (qPCR) based method for quantitative analysis.

-

Controls: Include a negative control where the cell extract is heat-inactivated (85°C for 10 minutes) or treated with RNase A to destroy the telomerase RNA template before the extension step.

Protocol 3: Western Blot Analysis for hTERT Expression

This protocol is used to determine if the telomerase inhibitor affects the expression level of the catalytic subunit of telomerase, hTERT.

Materials:

-

Cell lysates (prepared as in the TRAP assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against hTERT

-

Secondary HRP-conjugated antibody

-

Loading control primary antibody (e.g., anti-Actin or anti-GAPDH)

-

Chemiluminescent detection reagent

Procedure:

-

Protein Separation: Load 20-40 µg of protein from cell lysates into the wells of an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-hTERT antibody (diluted in blocking buffer) overnight at 4°C with gentle rocking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent reagent and visualize the protein bands using an imaging system.

-

Loading Control: Probe the same membrane for a loading control protein to ensure equal protein loading across lanes.

Visualizations: Diagrams of Workflows and Pathways

Caption: General workflow for characterizing a novel telomerase inhibitor.

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP).

Caption: Potential mechanism of action for a telomerase inhibitor.

References

- 1. sciencellonline.com [sciencellonline.com]

- 2. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Non-radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Telomerase-IN-5 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cell viability of cancer cell lines upon treatment with Telomerase-IN-5, a hypothetical telomerase inhibitor. The included methodologies and data presentation formats are intended to guide researchers in assessing the cytotoxic effects of small molecule inhibitors targeting telomerase.

Introduction

Telomerase is a reverse transcriptase that plays a pivotal role in cellular immortality by maintaining telomere length.[1][2][3] While typically inactive in most somatic cells, telomerase is reactivated in approximately 85-90% of cancer cells, making it a compelling target for anticancer drug development.[4][5] Inhibition of telomerase can lead to telomere shortening, cell cycle arrest, and apoptosis in cancer cells, highlighting its therapeutic potential. This application note details a protocol for evaluating the cytotoxic effects of this compound using a colorimetric MTT assay, a standard method for assessing cell viability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell viability after treatment with a cytotoxic agent.

Data Presentation

The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across various cancer cell lines. The results can be summarized in a table for clear comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 8.5 |

| A549 | Lung Cancer | 12.3 |

| MCF-7 | Breast Cancer | 15.8 |

| HepG2 | Liver Cancer | 9.2 |

Experimental Protocols

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro cell viability assay.

Step-by-Step Protocol

1. Cell Seeding (Day 1)

1.1. Culture the selected cancer cell lines in their recommended complete medium in a CO2 incubator. 1.2. Harvest the cells during their exponential growth phase. For adherent cells, use trypsinization. 1.3. Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >90%). 1.4. Dilute the cells in complete medium to a final concentration of 5 x 10^4 cells/mL. 1.5. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. 1.6. Include wells with medium only to serve as a blank control. 1.7. Incubate the plate overnight in a CO2 incubator to allow the cells to attach.

2. Compound Preparation and Treatment (Day 2)

2.1. Prepare a 10 mM stock solution of this compound in DMSO. 2.2. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). 2.3. Carefully remove the medium from the wells of the 96-well plate containing the cells. 2.4. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration). 2.5. Incubate the plate for 48 to 72 hours in a CO2 incubator.

3. MTT Assay (Day 4 or 5)

3.1. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. 3.2. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. 3.3. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. 3.4. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. 3.5. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. 3.6. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

4. Data Analysis

4.1. Subtract the average absorbance of the blank wells from the absorbance of all other wells. 4.2. Calculate the percentage of cell viability for each concentration of this compound using the following formula:

4.3. Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve. 4.4. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway

Simplified Signaling Pathway of Telomerase Inhibition

Caption: Telomerase inhibition leading to reduced cell viability.

References

- 1. Telomerase Inhibitors from Natural Products and Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telomerase - Wikipedia [en.wikipedia.org]

- 3. Telomerase Mechanism of Telomere Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies Targeting Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: The Use of Telomerase Inhibitors in MCF-7 Cells

Important Note: The specific compound "Telomerase-IN-5" was not found in the available literature. This document provides a representative protocol and data for a well-characterized telomerase inhibitor, BIBR1532 , in the context of its application on MCF-7 human breast cancer cells. The methodologies and principles described are broadly applicable to the study of similar inhibitors.

Introduction

Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, playing a crucial role in cellular immortality, a hallmark of cancer cells.[1][2] In over 90% of cancers, telomerase is reactivated, making it a prime target for anti-cancer therapies.[3][4] The human telomerase enzyme consists of a catalytic subunit (hTERT) and an RNA template (hTR).[5] Telomerase inhibitors are being investigated for their potential to induce apoptosis and inhibit tumor growth. MCF-7 is a commonly used human breast adenocarcinoma cell line that expresses telomerase, serving as a valuable model for studying the efficacy of telomerase inhibitors.

This document outlines the application of the telomerase inhibitor BIBR1532 for research purposes in MCF-7 cells, providing protocols for assessing its effects on cell viability and telomerase activity.

Quantitative Data Summary

The following tables summarize the reported effects of various telomerase inhibitors on MCF-7 and other breast cancer cell lines.

Table 1: IC50 Values of Telomerase Inhibitors in Breast Cancer Cells

| Compound | Cell Line | Assay | IC50 Value | Treatment Duration | Reference |

| R1D2-10 | MCF-7 | MTT Assay | 5.95 µM | 48 hours | |

| Chelidonine | MCF-7 | qTRAP Assay | 0.45 ± 0.08 µM | 48 hours | |

| BIBR1532 | MDA-MB-231 | - | 36 µM | 48 hours | |

| Curcumin | MCF-7 | - | ~100 µM (93.4% inhibition) | - |

Table 2: Effects of BIBR1532 on MCF-7 Cell Viability

| Concentration | Treatment Duration | Effect on Cell Viability | Reference |

| 1, 5, 10, 15 µM | 72 hours | Slight effects | |

| ≥ 20 µM | 72 hours | Significant inhibition | |

| 15 µM (in combination with 4 µM Salinomycin) | 72 hours | Enhanced cytotoxicity |

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain a healthy and viable culture of MCF-7 cells for subsequent experiments.

Materials:

-

MCF-7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) High Glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO2, 95% humidity)

Protocol:

-

MCF-7 cells are cultured in DMEM High Glucose medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, when cells reach 80-90% confluency, the culture medium is aspirated.

-

The cell monolayer is washed once with sterile PBS.

-

A sufficient volume of Trypsin-EDTA is added to cover the cell layer and incubated for 3-5 minutes at 37°C until cells detach.

-

An equal volume of complete growth medium is added to inactivate the trypsin.

-

The cell suspension is collected and centrifuged at a low speed.

-

The supernatant is discarded, and the cell pellet is resuspended in fresh complete medium.

-

Cells are seeded into new culture flasks at the desired density.

Experimental Workflow for Cell Culture

References

- 1. Telomerase as a useful target in cancer fighting—the breast cancer case - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telomerase Activity as a Marker of Tumor Cell Survival to Evaluate Sensitivity of Neoplastic Cells to Cancer Treatment - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Telomere shortening in breast cancer cells (MCF7) under treatment with low doses of the benzylisoquinoline alkaloid chelidonine | PLOS One [journals.plos.org]

- 4. Telomere shortening in breast cancer cells (MCF7) under treatment with low doses of the benzylisoquinoline alkaloid chelidonine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro characterization and rational analog design of a novel inhibitor of telomerase assembly in MDA MB 231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

Application of Telomerase-IN-5 in A549 Lung Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Telomerase-IN-5 is a potent and selective small molecule inhibitor of telomerase, a ribonucleoprotein enzyme essential for maintaining telomere length and chromosomal stability. In most somatic cells, telomerase expression is suppressed; however, it is reactivated in approximately 85-95% of cancer cells, including the A549 human lung adenocarcinoma cell line, making it a prime target for anti-cancer drug development.[1][2] this compound offers a valuable tool for investigating the roles of telomerase in cancer cell proliferation, apoptosis, and senescence. These application notes provide detailed protocols for assessing the efficacy of this compound in A549 cells.

Mechanism of Action

This compound functions as a direct, non-competitive inhibitor of the telomerase reverse transcriptase (hTERT) subunit. By binding to an allosteric site on hTERT, it disrupts the enzyme's ability to add telomeric repeats to the ends of chromosomes.[1] This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.[3] Additionally, some telomerase inhibitors have been shown to induce apoptosis through pathways independent of telomere length, such as by altering the expression of apoptosis-related proteins. For instance, inhibition of telomerase can be associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of caspases.[3]

Data Presentation

The following tables summarize the quantitative data on the effects of representative telomerase inhibitors on A549 lung cancer cells.

Table 1: In Vitro Efficacy of Telomerase Inhibitors in A549 Cells

| Compound | Assay | IC50 Value | Exposure Time | Reference |

| BIBR1532 | TRAP Assay | 0.2 µM | Not Applicable | |

| BIBR1532 | CCK-8 Assay | 74.82 µM | 72 hours | |

| Compound 36b (BIBR1532 analog) | TRAP Assay | 0.3 µM | Not Applicable |

Table 2: Apoptosis Induction by Telomerase Inhibition in A549 Cells

| Treatment | Apoptosis Rate (Early + Late) | Time Point | Assay | Reference |

| Control | 4.11 ± 0.25% | 48 hours | Annexin V/PI Flow Cytometry | |

| ashTERT (antisense oligonucleotide) | 7.78 ± 0.35% | 48 hours | Annexin V/PI Flow Cytometry | |

| ashTERT + asTANKS | 14.87 ± 0.42% | 48 hours | Annexin V/PI Flow Cytometry | |

| 12459 (10 µM) | ~52% growth inhibition | 48 hours | Trypan Blue Exclusion |

Mandatory Visualizations

Caption: Signaling Pathway of this compound in A549 Cells.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: A549 human lung carcinoma cells.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed A549 cells in appropriate culture vessels. Allow cells to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Seed 1 x 10^4 A549 cells per well in a 96-well plate and incubate overnight.

-

Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed A549 cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Treat A549 cells with this compound for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

-

Lyse approximately 1 x 10^5 A549 cells in 200 µL of CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Use the supernatant for the TRAP assay. The assay involves two steps: telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.

-

Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).

Western Blotting

Western blotting is used to detect changes in the expression of specific proteins.

-

Lyse treated and untreated A549 cells in RIPA buffer.

-